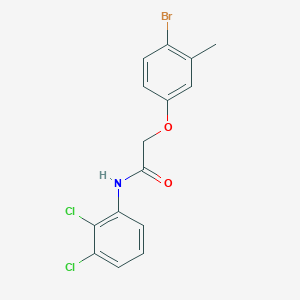
2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide
説明
2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide, also known as BDP-9066, is a novel compound that has gained increasing attention in scientific research due to its potential therapeutic applications. BDP-9066 belongs to the class of N-(2,3-dichlorophenyl)acetamide derivatives, which have been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
作用機序
The exact mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating various signaling pathways, such as the PI3K/Akt and NF-κB pathways. 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has been shown to possess various biochemical and physiological effects, including inhibition of cell proliferation, apoptosis induction, and suppression of pro-inflammatory cytokine production. The compound has also been shown to modulate the expression of various genes involved in cancer progression and inflammation.
実験室実験の利点と制限
One of the major advantages of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide in lab experiments is its high potency and selectivity towards target cells. The compound also possesses good stability and solubility, which makes it easy to handle in various experimental settings. However, one of the limitations of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide is its relatively high cost, which may limit its use in large-scale studies.
将来の方向性
There are several future directions for the research on 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide. One potential direction is to investigate its potential as a combination therapy with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is to explore its potential as a therapeutic agent for other diseases, such as autoimmune disorders or neurodegenerative diseases. Furthermore, the development of novel analogs of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide with improved potency and selectivity may also be an interesting avenue for future research.
In conclusion, 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide is a novel compound with promising therapeutic potential in various fields of research. Its unique chemical structure and biological activities make it an interesting target for further investigation. However, more studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
科学的研究の応用
2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has been investigated for its potential therapeutic applications in various fields of research, including cancer, inflammation, and infectious diseases. In cancer research, 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has revealed that 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide possesses anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In infectious disease research, 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has been shown to possess antimicrobial properties against various bacterial and fungal strains.
特性
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO2/c1-9-7-10(5-6-11(9)16)21-8-14(20)19-13-4-2-3-12(17)15(13)18/h2-7H,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYNPVVKPCBDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3740571.png)
![N-{3-[(tert-butylamino)carbonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B3740578.png)
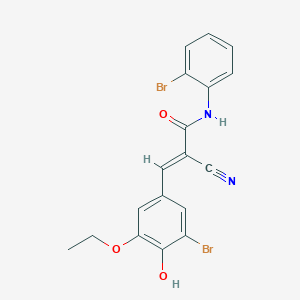

![5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid](/img/structure/B3740605.png)
![3-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3740613.png)
![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B3740619.png)
![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone](/img/structure/B3740624.png)
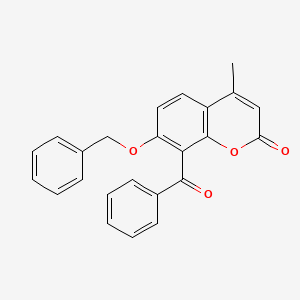
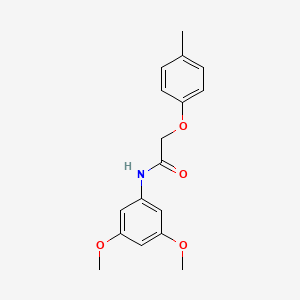
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide](/img/structure/B3740651.png)
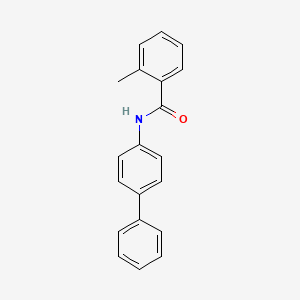
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide](/img/structure/B3740673.png)
![ethyl 4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B3740677.png)